马拉巴里酮 B

描述

Synthesis Analysis

The synthesis of Malabaricone B, along with Malabaricone C, has been achieved through a cross-metathesis strategy, demonstrating an efficient route to these compounds. This methodology allows for the convenient access to various members of the malabaricone family, with the synthesis of ω-aryl heptyl bromide being a crucial step (Kundu & Nayak, 2017).

Molecular Structure Analysis

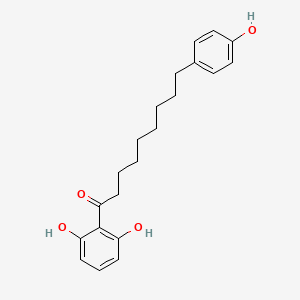

The molecular structure of Malabaricone A, closely related to Malabaricone B, showcases two benzene rings linked through a C9 alkyl chain, providing insight into the structural framework of these compounds. This structure is stabilized by both intra- and intermolecular hydrogen-bonding interactions, indicative of the potential chemical behavior of Malabaricone B as well (Bauri et al., 2006).

Chemical Reactions and Properties

Malabaricone B exhibits significant antioxidant activity, as demonstrated through various assays. It can prevent lipid peroxidation more efficiently than curcumin, attributed to its radical scavenging and Fe(II) chelation capacities. This antioxidant activity underlines the potential chemical reactions Malabaricone B can undergo, particularly in neutralizing free radicals (Patro et al., 2005).

Physical Properties Analysis

While specific physical properties of Malabaricone B are not directly reported, the molecular structure analysis and synthesis pathways suggest that its physical characteristics are influenced by its phenolic nature and structural stability provided by hydrogen bonding. These factors likely contribute to its solid state at room temperature and its solubility in organic solvents.

Chemical Properties Analysis

Malabaricone B's chemical properties are closely tied to its antioxidant activity, ability to inhibit DNA adduct formation, and its interaction with various biological molecules. Its efficacy in preventing oxidative stress and modulating inflammatory responses suggests a reactive nature towards oxidative species and a potential for chemical modifications influencing biological pathways. The compound's interaction with cellular components underscores its chemically active sites and the possibility of undergoing metabolic transformations within biological systems (Martati et al., 2014).

科学研究应用

抗菌剂

马拉巴里酮 B 已显示出作为抗菌剂的良好效果。 它已被证明对多重耐药金黄色葡萄球菌特别有效 。该化合物表现出快速的杀菌动力学,对多重耐药金黄色葡萄球菌的临床分离株同样有效。 金黄色葡萄球菌和肠球菌 .

生物膜清除

除了其抗菌特性外,this compound 还被发现能够有效清除生物膜 。生物膜在医疗环境中是一个主要问题,因为它们会导致持续感染,并且通常对抗生素具有耐药性。

细胞内杀伤

This compound 已证明在细胞内清除细菌病原体方面有效 。这尤其重要,因为一些细菌可以在宿主细胞内生存和繁殖,导致慢性感染。

与临床抗生素的协同作用

有趣的是,this compound 被发现与临床抗生素具有协同作用 。这意味着当与某些抗生素联合使用时,治疗效果可以增强。

皮肤感染的治疗

This compound 的疗效已在小鼠中性粒细胞减少症的大腿和皮肤感染模型中进行了体内评估 。它对金黄色葡萄球菌感染显示出显著疗效,表明其在治疗皮肤感染方面的潜在用途。

用于应对耐药细菌感染的潜力

多重耐药超级细菌的出现突出了对创新治疗方案的迫切需求。 像this compound 这样的天然产物的临床疗效可以为应对耐药细菌感染提供新的途径 .

作用机制

Target of Action

Malabaricone B, a naturally occurring diarylnonanoid found in Myristica, has been identified as an inhibitor of sphingomyelin synthase 1 and 2 . These enzymes play a crucial role in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes. It also exhibits potent activity against various bacteria such as S. aureus, B. subtilis, and S. durans, and fungi like C. albicans .

Mode of Action

Malabaricone B interacts with its targets, leading to a series of biochemical changes. It inhibits sphingomyelin synthase, thereby disrupting the balance of sphingolipids in the cell membrane . This compound also exhibits bactericidal activity, with rapid killing kinetics against S. aureus . It displays equal efficacy against multidrug-resistant clinical isolates of S. aureus and Enterococci .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It increases the levels of intracellular reactive oxygen species (ROS) and induces apoptosis in A549 cells . This is associated with an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic proteins BCL-2 and BCL-XL . This triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3 .

Pharmacokinetics

Its bioavailability and efficacy in vivo have been demonstrated in murine models of infection .

Result of Action

The action of Malabaricone B results in several molecular and cellular effects. It also reduces the formation of thiobarbituric acid reactive substrates (TBARS) in rat liver mitochondria . In a mouse model of indomethacin-induced gastric ulcer, Malabaricone B reduces stomach ulceration .

Action Environment

It has been shown to be effective in both in vitro and in vivo environments

属性

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(4-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O4/c22-17-14-12-16(13-15-17)8-5-3-1-2-4-6-9-18(23)21-19(24)10-7-11-20(21)25/h7,10-15,22,24-25H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPDMKKECXPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212720 | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63335-24-0 | |

| Record name | Malabaricone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)

![(2R,6S,7S,8R,10S,11S,12R,14S,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-trideca-1,3-dienyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1218095.png)

![N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B1218096.png)